![molecular formula C8H20Cl2N2O B3340777 2-Methyl-2-(piperazin-1-yl)propan-1-ol dihydrochloride CAS No. 873066-14-9](/img/structure/B3340777.png)
2-Methyl-2-(piperazin-1-yl)propan-1-ol dihydrochloride
Overview
Description
“2-Methyl-2-(piperazin-1-yl)propan-1-ol dihydrochloride” is a chemical compound with the CAS Number: 873066-14-9 . Its IUPAC name is 2-methyl-2-(1-piperazinyl)-1-propanol dihydrochloride . The molecular weight of this compound is 231.16 .
Molecular Structure Analysis
The molecular formula of “2-Methyl-2-(piperazin-1-yl)propan-1-ol dihydrochloride” is C8H20Cl2N2O . The InChI code for this compound is 1S/C8H18N2O.2ClH/c1-8(2,7-11)10-5-3-9-4-6-10;;/h9,11H,3-7H2,1-2H3;2*1H .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Research
“2-Methyl-2-(piperazin-1-yl)propan-1-ol dihydrochloride” is a chemical compound with the CAS Number: 873066-14-9 . It is often used in chemical research due to its unique properties. It is a powder at room temperature and has a molecular weight of 231.16 .
Antiproliferative Activity
This compound has been used in the synthesis of new derivatives that have shown promising antiproliferative activity against human cancer cell lines . For example, compounds synthesized from it have shown good activity on all cell lines except K562 .
Anticancer Research
The compound has been used in the development of potential anticancer agents . For instance, compound 6d, which is derived from it, has shown potential as an anticancer agent .
Antimicrobial Activity
Although not directly, compounds similar to “2-Methyl-2-(piperazin-1-yl)propan-1-ol dihydrochloride” have been used in studies investigating their uptake into microbial cells . These studies are crucial in understanding the antimicrobial activity of these compounds .
Antidepressant Research
Compounds similar to “2-Methyl-2-(piperazin-1-yl)propan-1-ol dihydrochloride” have been synthesized and evaluated for their antidepressant-like profiles in animal models of depression . This highlights the potential use of this compound in the development of new antidepressants .
Drug Design and Discovery
The unique structure and potential activity of “2-Methyl-2-(piperazin-1-yl)propan-1-ol dihydrochloride” make it a valuable compound in drug design and discovery . It can be used as a starting point to synthesize new compounds with potential therapeutic effects .
properties
IUPAC Name |
2-methyl-2-piperazin-1-ylpropan-1-ol;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-8(2,7-11)10-5-3-9-4-6-10;;/h9,11H,3-7H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPDNESLCCLETD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1CCNCC1.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(piperazin-1-yl)propan-1-ol dihydrochloride | |
CAS RN |
873066-14-9 | |
Record name | 2-methyl-2-(piperazin-1-yl)propan-1-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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